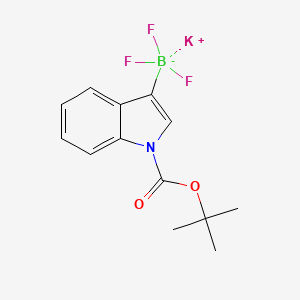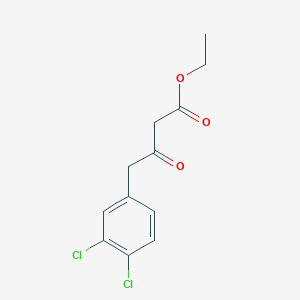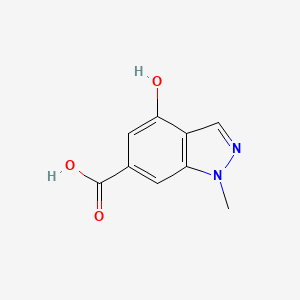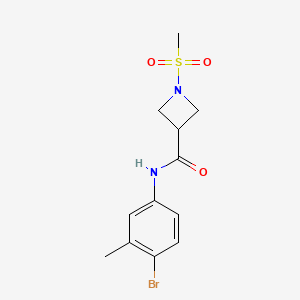
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate, also known as Boc-indole-KBF3K, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. This compound is a versatile building block that can be used to synthesize a wide range of complex molecules with diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K is not fully understood, but it is believed to act as a boron-containing Lewis acid that can form stable complexes with various nucleophiles. This property makes it a useful tool for catalysis and materials science.
Biochemical and Physiological Effects:
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic and well-tolerated in animal studies. It does not appear to have any significant effects on the central nervous system or other physiological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K in lab experiments are its versatility and ease of use. It can be easily synthesized and purified, and it can be used to synthesize a wide range of complex molecules with diverse pharmacological properties. However, one limitation of using this compound is its relatively high cost compared to other boron-containing compounds.
Direcciones Futuras
There are many potential future directions for research involving Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K. One area of interest is the development of new inhibitors of protein kinases using this compound as a building block. Additionally, Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K could be used to synthesize new materials with unique properties, such as fluorescent dyes and sensors. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K involves the reaction of potassium fluoride, boron trifluoride diethyl etherate, and tert-butyl 3-(1H-indol-3-yl)propanoate in the presence of a solvent such as acetonitrile or tetrahydrofuran. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in high yields after purification by column chromatography.
Aplicaciones Científicas De Investigación
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has been extensively used in scientific research as a versatile building block for the synthesis of various biologically active molecules. This compound has been used to synthesize inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. Additionally, Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has been used to synthesize compounds with antibacterial, antifungal, and antiviral activities.
Propiedades
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-8-10(14(15,16)17)9-6-4-5-7-11(9)18;/h4-8H,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXBMCWOZEIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2767172.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)
![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)
![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767188.png)


